

Strontium Hydroxide in Beet Sugar Refining: Application Notes and Protocols

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Compound of Interest

Compound Name: *Hydrate strontium*

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Introduction

The application of strontium hydroxide in the refining of beet sugar, historically known as the Strontian process or the Scheibler process, represents a significant chapter in the development of industrial sugar production. While largely considered obsolete in modern refining due to economic factors and the advent of alternative technologies, the underlying chemical principles and historical context of this method offer valuable insights for researchers in chemical engineering, food science, and process development. This document provides a detailed overview of the Strontian process, including its chemical basis, a general experimental protocol, and a discussion of its advantages and disadvantages.

The core of the Strontian process lies in the ability of strontium hydroxide to react with sucrose in beet molasses to form a sparingly soluble strontium saccharate. This allows for the separation of sugar from impurities present in the molasses. The sugar is subsequently liberated by carbonation, which precipitates strontium as strontium carbonate, allowing it to be recovered and recycled.

Chemical Principles

The Strontian process is based on a series of chemical reactions that facilitate the separation and purification of sucrose from beet molasses. Molasses is a thick, dark syrup that remains

after the initial crystallization of sugar from beet juice and contains a significant amount of non-crystallizable sugar.

The key chemical steps are:

- Saccharate Formation: Strontium hydroxide is added to the molasses solution, leading to the formation of strontium disaccharate, which precipitates out of the solution. $\text{Sr}(\text{OH})_2 + 2\text{C}_{12}\text{H}_{22}\text{O}_{11} \rightarrow \text{Sr}(\text{C}_{12}\text{H}_{22}\text{O}_{11})_2\text{O} + 3\text{H}_2\text{O}$
- Separation: The precipitated strontium saccharate is separated from the liquid phase, which contains the majority of the impurities.
- Sugar Liberation and Strontium Carbonate Precipitation: The strontium saccharate is then suspended in water and treated with carbon dioxide. This breaks down the saccharate, releasing the sucrose into the solution and precipitating strontium carbonate. $\text{Sr}(\text{C}_{12}\text{H}_{22}\text{O}_{11})_2\text{O} + 2\text{CO}_2 \rightarrow 2\text{C}_{12}\text{H}_{22}\text{O}_{11} + \text{SrCO}_3\downarrow + \text{H}_2\text{O}$
- Strontium Hydroxide Regeneration: The precipitated strontium carbonate can be calcined to produce strontium oxide, which is then slaked with water to regenerate strontium hydroxide for reuse in the process. $\text{SrCO}_3 \rightarrow \text{SrO} + \text{CO}_2$ $\text{SrO} + \text{H}_2\text{O} \rightarrow \text{Sr}(\text{OH})_2$

Experimental Protocol: The Strontian Process (Scheibler's Method)

The following protocol is a generalized representation of the Strontian process as it was practiced industrially. Specific parameters would have varied based on the scale of operation and the composition of the molasses.

Materials and Equipment:

- Beet molasses
- Strontium hydroxide ($\text{Sr}(\text{OH})_2$)
- Carbon dioxide (CO_2) gas
- Reaction vessel with heating and agitation capabilities

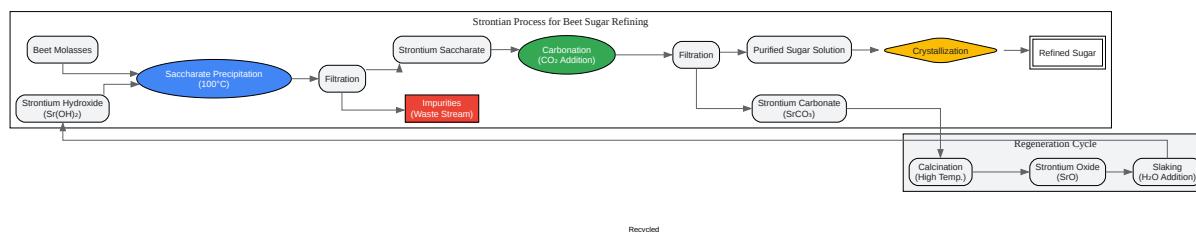
- Filtration apparatus (e.g., filter press)
- Carbonation tank
- Calciner or furnace
- Slaking tank

Procedure:

- Preparation of the Molasses Solution:
 - Dilute the beet molasses with water to a suitable concentration, typically around 10-15% sugar by weight.
 - Heat the solution to approximately 100°C (212°F).
- Saccharate Precipitation:
 - Gradually add a hot aqueous solution of strontium hydroxide to the heated molasses solution while maintaining vigorous agitation. The amount of strontium hydroxide added is typically in stoichiometric excess based on the sugar content of the molasses.
 - Continue heating and agitation for a specified period to ensure complete precipitation of the strontium saccharate. The reaction mixture will become a thick slurry.
- Filtration and Washing:
 - Filter the hot slurry to separate the solid strontium saccharate from the liquid waste stream containing impurities. A filter press was commonly used for this step in industrial settings.
 - Wash the filter cake with hot water to remove any remaining soluble impurities.
- Sugar Liberation:
 - Resuspend the washed strontium saccharate filter cake in water in a carbonation tank.

- Bubble carbon dioxide gas through the suspension. This will cause the strontium saccharate to decompose, releasing sucrose into the solution and precipitating strontium carbonate.
- Monitor the reaction to ensure complete precipitation of the strontium carbonate.
- Final Filtration and Sugar Solution Processing:
 - Filter the mixture to separate the precipitated strontium carbonate from the sugar solution.
 - The resulting clear sugar solution can then be further purified and concentrated through evaporation and crystallization to produce refined sugar.
- Regeneration of Strontium Hydroxide:
 - The filtered strontium carbonate is washed, dried, and then calcined at high temperatures (around 1100-1200°C) in a furnace to produce strontium oxide and carbon dioxide.
 - The strontium oxide is then treated with water (slaked) to regenerate strontium hydroxide, which can be reused in the process. The carbon dioxide produced during calcination can also be captured and reused for the carbonation step.

Process Workflow Diagram

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Caption: Workflow of the Strontian process for sugar refining.

Quantitative Data

Due to the historical nature of the Strontian process, comprehensive and standardized quantitative data from controlled modern experiments is scarce. Historical records often lack the precision and detailed parameters required for direct comparison with contemporary methods. However, based on available historical literature, the following table provides an estimated comparison of key parameters.

Parameter	Strontian Process (Scheibler's)	Steffen Process (Calcium Oxide)	Modern Chromatographic Separation
Desugarizing Agent	Strontium Hydroxide (Sr(OH) ₂)	Calcium Oxide (CaO)	Ion-exchange resins
Precipitate Formed	Strontium Saccharate	Calcium Saccharate	Not applicable
Estimated Sugar Recovery	Reported to be high, potentially >90% from molasses	Generally lower than Strontian, around 80-85%	Very high, often >95%
Process Temperature	High (around 100°C for precipitation)	Low temperature for precipitation (around 10-15°C)	Ambient to moderately elevated
Reagent Recyclability	High (Strontium carbonate is regenerated)	Moderate (Lime is regenerated but with losses)	High (Resins are regenerated)
Key Disadvantage	High energy consumption for regeneration; cost of strontium	Formation of complex molasses; lower efficiency	High capital cost for equipment and resins

Discussion

Advantages of the Strontian Process:

- **High Efficiency:** The Strontian process was renowned for its high efficiency in recovering sugar from molasses, often exceeding that of the competing Steffen process which used calcium oxide.
- **Reagent Recycling:** A key feature of the process was the ability to regenerate and reuse the strontium hydroxide, which was a significant economic and environmental consideration, even in the 19th century.

Disadvantages and Reasons for Obsolescence:

- **High Energy Costs:** The regeneration of strontium carbonate to strontium oxide through calcination is an energy-intensive step, requiring very high temperatures. This was a major operational cost.
- **Cost and Availability of Strontium:** The process was dependent on the availability and cost of strontium minerals. Fluctuations in the supply and price of strontianite and later celestite impacted the economic viability of the process.
- **Technological Advancements:** The development of more cost-effective and efficient technologies, such as chromatographic separation, ultimately rendered the Strontian process obsolete for large-scale sugar refining.

Conclusion

The Strontian process, utilizing strontium hydroxide, was a pivotal technology in the history of beet sugar refining. Its chemical principles of saccharate formation and regeneration of the precipitating agent demonstrate a sophisticated understanding of chemical engineering for its time. While no longer in widespread use, the study of this process provides valuable historical context and fundamental chemical knowledge relevant to separation and purification processes. For researchers, these historical methods can serve as a basis for understanding the evolution of industrial chemistry and may even inspire novel approaches to separation challenges in various fields.

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